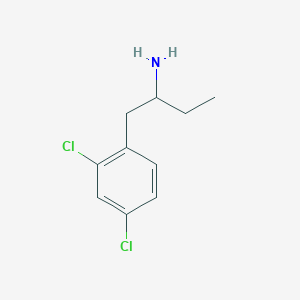

1-(2,4-Dichlorophenyl)butan-2-amine

Übersicht

Beschreibung

1-(2,4-Dichlorophenyl)butan-2-amine is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-(2,4-Dichlorophenyl)butan-2-amine is proteins involved in the evolutionary cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor . It forms hydrogen interactions that establish a stable complex with the target .

Biochemical Pathways

Its interaction with the cyp51 receptor suggests it may influence the sterol biosynthesis pathway, as cyp51 plays a crucial role in this process .

Pharmacokinetics

Predictive pharmacokinetics by mpo-based admet suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

In vitro tests showed that this compound has a significant inhibitory effect on the proliferation of Trypanosoma cruzi . The compound showed stable pharmacodynamics against the CYP51 target, but can form reactive metabolites from N-conjugation and C=C epoxidation .

Biochemische Analyse

Biochemical Properties

1-(2,4-Dichlorophenyl)butan-2-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds . Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Biologische Aktivität

1-(2,4-Dichlorophenyl)butan-2-amine, also known as a substituted phenethylamine, is an organic compound with notable biological activities. Its structure comprises a butan-2-amine backbone with a dichlorophenyl group, which contributes to its pharmacological properties. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃Cl₂N

- Molecular Weight : 218.12 g/mol

The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring enhances the compound's binding affinity to various biological targets, particularly in the central nervous system and potentially in antimicrobial applications.

Pharmacological Potential

This compound exhibits significant potential as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of serotonin and norepinephrine reuptake, which are critical pathways in treating mood disorders such as depression and anxiety .

Table 1: Biological Activity Overview

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. These compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The introduction of halogen substitutions has been linked to increased antibacterial activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing amine groups to substitute halogens on the aromatic ring.

- Reduction Reactions : Converting ketones or other functional groups into amines.

- Chiral Synthesis : Employing biocatalysis for the production of enantiomerically pure compounds.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound and its analogs:

- A study evaluated a series of chlorinated anilides for their antibacterial efficacy and cytotoxic profiles against cancer cell lines. Compounds similar to this compound demonstrated promising results comparable to clinically used antibiotics .

- Another investigation focused on the structure-activity relationship (SAR) of various substituted phenethylamines, revealing that modifications at specific positions significantly affected binding affinities and biological activities .

Comparative Analysis with Structural Analogues

The unique structure of this compound can be contrasted with several analogues:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)butan-2-amine | Chlorine substitution at position 3 | Different pharmacological profile |

| 1-(4-Chlorophenyl)butan-2-amine | Chlorine substitution at position 4 | Potentially different receptor interactions |

| 1-(Phenyl)butan-2-amine | No halogen substitutions | Simpler structure; less potent in assays |

The dichlorophenyl substitution enhances the compound's interaction with biological targets compared to its analogues.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSWGTIGKBARQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.